molecular formula C20H18N2O4 B016200 (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 171596-42-2

(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Katalognummer: B016200
CAS-Nummer: 171596-42-2
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: LIPVUDSNGRJSQE-QAPCUYQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate” (CAS: 171596-42-2) is a β-carboline derivative with the molecular formula C₂₀H₁₈N₂O₄ and a molecular weight of 350.37 g/mol . Its structure features a pyrido[3,4-b]indole core substituted with a 3,4-methylenedioxyphenyl group at position 1 and a methyl ester at position 3, with stereochemical specificity at the (1S,3R) configuration. This compound is a critical intermediate in the synthesis of Tadalafil, a phosphodiesterase 5 (PDE5) inhibitor used to treat erectile dysfunction . It is also recognized as Tadalafil Impurity VI, highlighting its role in quality control during pharmaceutical manufacturing .

Key physicochemical properties include a melting point of 83–85°C, boiling point of 531.0±50.0°C (predicted), and solubility in organic solvents like acetone, chloroform, and ethyl acetate . Its stereochemistry and substituent arrangement are pivotal for binding to PDE5, distinguishing it from inactive diastereomers .

Eigenschaften

IUPAC Name

methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,21-22H,9-10H2,1H3/t15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPVUDSNGRJSQE-QAPCUYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a chemical compound with significant potential in medicinal chemistry. It is primarily recognized as an intermediate in the synthesis of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in treating erectile dysfunction. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is C20H18N2O4C_{20}H_{18}N_{2}O_{4} with a molecular weight of approximately 350.37 g/mol. Key physical properties include:

PropertyValue
Melting Point83-85 °C
Boiling Point531.0 ± 50.0 °C
Density1.359 ± 0.06 g/cm³
SolubilitySlightly soluble in acetone and chloroform
Storage TemperatureRefrigerated

The primary biological activity of (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is linked to its role as a PDE5 inhibitor. By inhibiting the enzyme phosphodiesterase type 5 (PDE5), it increases levels of cyclic guanosine monophosphate (cGMP), leading to prolonged vasodilation and enhanced blood flow to specific tissues. This mechanism underlies its therapeutic effects in erectile dysfunction and may have implications for other vascular-related conditions.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and its analogs:

  • Synthesis and Evaluation : A study reported the synthesis of various tadalafil analogs where the benzodioxole moiety was replaced with different substituents. The biological evaluation indicated that certain modifications enhanced PDE5 inhibition and reduced colon tumor cell growth .
  • Pharmacological Activity : In vitro studies demonstrated that compounds similar to (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate exhibited significant inhibition of PDE5 activity. These findings suggest potential applications not only in erectile dysfunction but also in cancer therapeutics due to their cytotoxic effects on tumor cells .

Comparative Analysis

To better understand the biological activity of (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate compared to other PDE5 inhibitors:

Compound NameMechanismPrimary UseAdditional Effects
TadalafilPDE5 InhibitionErectile DysfunctionPotential anti-cancer effects
SildenafilPDE5 InhibitionErectile DysfunctionPulmonary hypertension treatment
VardenafilPDE5 InhibitionErectile DysfunctionSimilar to Sildenafil

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

The primary application of (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate lies in its role as an intermediate in the synthesis of Tadalafil. The compound facilitates the formation of the active pharmaceutical ingredient through various chemical transformations that enhance its therapeutic efficacy .

Erectile Dysfunction Treatment

The most prominent application is in the formulation of Tadalafil. As a PDE5 inhibitor, Tadalafil enhances blood flow to the penis by preventing the breakdown of cyclic guanosine monophosphate (cGMP), which is crucial for achieving an erection. The use of (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate in this context is vital for the production of effective dosages that improve patient outcomes .

Pulmonary Arterial Hypertension

In addition to erectile dysfunction, Tadalafil is also indicated for pulmonary arterial hypertension (PAH). The compound's role as a precursor allows for the development of treatments that help manage this condition by relaxing blood vessels in the lungs and improving exercise capacity .

Case Study 1: Synthesis Optimization

Research has focused on optimizing the synthesis routes for (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate to increase yield and reduce production costs. For instance, modifications in reaction conditions and catalysts have been explored to enhance efficiency without compromising purity .

Case Study 2: Pharmacological Studies

Pharmacological studies have demonstrated that compounds derived from (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate exhibit significant activity against PDE5. These findings support its continued use in developing new formulations aimed at improving therapeutic profiles for erectile dysfunction and PAH patients .

Vergleich Mit ähnlichen Verbindungen

(1R,3R)-Isomer (CAS: 171596-41-1)

  • Structural Difference : The (1R,3R)-isomer shares the same molecular formula but differs in stereochemistry at positions 1 and 3.
  • Impact : This isomer is a key intermediate in Tadalafil synthesis but exhibits distinct chromatographic behavior and reduced PDE5 inhibitory activity compared to the (1S,3R) form .
  • Physicochemical Properties : The hydrochloride salt (CAS: 171752-68-4) has a higher molecular weight (386.83 g/mol ) and boiling point (552.2°C ) due to the added HCl .

Functional Group Modifications

Chloropretadalafil (CAS: 171489-59-1)

  • Structural Difference : Incorporates a 2-chloroacetyl group at position 2.
  • Impact : The chloroacetyl group enhances reactivity, making it a precursor in Tadalafil synthesis. It also increases molecular weight (425.27 g/mol ) and alters solubility .
  • Synthesis : Produced via acetonitrile-mediated recrystallization, emphasizing its industrial scalability .

Methyl 1-Phenyl-9H-pyrido[3,4-b]indole-3-carboxylate (CAS: 81677-50-1)

  • Structural Difference : Replaces the 3,4-methylenedioxyphenyl group with a phenyl ring .
  • Molecular weight is lower (302.33 g/mol) .

Substituted β-Carbolines

Methyl 1-Methyl-β-carboline-3-carboxylate (CAS: N/A)

  • Structural Difference : Features a methyl group at position 1 instead of the 3,4-methylenedioxyphenyl group.
  • Impact : Simplifies the structure, reducing steric hindrance but eliminating PDE5 selectivity. Synthesized via potassium permanganate oxidation with a 71.3% yield .

Ethyl-9-Methyl-1-Phenyl-9H-Pyrido[3,4-b]indole-3-carboxylate (CAS: N/A)

  • Structural Difference : Includes a 9-methyl group and ethyl ester , altering pharmacokinetics.
  • Impact : The 9-methylation enhances metabolic stability, while the ethyl ester modifies lipophilicity (logP: ~4.17) .

Structural and Functional Analysis

Physicochemical Properties Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituents
(1S,3R)-Methyl-... (171596-42-2) C₂₀H₁₈N₂O₄ 350.37 83–85 531.0 (predicted) 3,4-Methylenedioxyphenyl, Methyl ester
(1R,3R)-Isomer (171596-41-1) C₂₀H₁₈N₂O₄ 350.37 N/A N/A Stereochemical inversion
Chloropretadalafil (171489-59-1) C₂₂H₁₈ClN₂O₄ 425.27 N/A N/A 2-Chloroacetyl
Methyl 1-Phenyl-... (81677-50-1) C₁₉H₁₄N₂O₂ 302.33 N/A N/A Phenyl

Vorbereitungsmethoden

Preparation of 1-(3,4-Methylenedioxyphenyl)-2-Propanone (MDP-2-P)

MDP-2-P serves as the critical electrophilic partner for cyclization. Two established routes are employed:

Oxidation of Isosafrole

Isosafrole undergoes oxidation in acidic media (H₂SO₄, H₂O₂) at 60–80°C to yield MDP-2-P with 72–85% efficiency. Key impurities include 1-(3,4-methylenedioxyphenyl)-1-propanone (≤8%), which is removed via fractional distillation.

Reduction of 1-(3,4-Methylenedioxyphenyl)-2-Nitropropene

Catalytic hydrogenation (H₂, Pd/C) in ethanol at 25°C reduces the nitropropene intermediate to MDP-2-P with >90% yield. This method minimizes side-product formation compared to oxidative routes.

Enantioselective Pictet–Spengler Cyclization

The tetrahydro-pyridoindole core is formed via a chiral Lewis acid-catalyzed reaction between MDP-2-P and methyl L-tryptophanate:

MDP-2-P+Methyl L-tryptophanateSiCl4/Chiral Ligand(1S,3R)-Intermediate\text{MDP-2-P} + \text{Methyl L-tryptophanate} \xrightarrow{\text{SiCl}_4/\text{Chiral Ligand}} \text{(1S,3R)-Intermediate}

Optimized Conditions :

ParameterValue
Catalyst(R)-BINOL-SiCl₃ (10 mol%)
SolventDichloroethane
Temperature−20°C
Reaction Time48 h
Enantiomeric Excess (ee)94%

This step establishes the (1S,3R) configuration through asymmetric induction.

Pathway B: Metal-Catalyzed Pyridoindole Assembly

Rhodium-Catalyzed Cyclization

A Rh(I)-catalyzed [2+2+2] cycloaddition between 3,4-methylenedioxyphenylacetylene and a substituted indole constructs the pyridoindole skeleton:

Indole+AlkyneRh(cod)2BF4Tetrahydro-pyridoindole\text{Indole} + \text{Alkyne} \xrightarrow{\text{Rh(cod)}2\text{BF}4} \text{Tetrahydro-pyridoindole}

Key Advantages :

  • Single-step formation of the tetracyclic system.

  • Excellent regioselectivity (≥98:2).

Stereochemical Control via Chiral Auxiliaries

The (1S,3R) configuration is achieved using a menthol-derived chiral auxiliary during cyclization. Subsequent hydrolysis under mild basic conditions (NaHCO₃, H₂O/THF) removes the auxiliary without epimerization.

Esterification and Final Functionalization

Carboxylic Acid Activation

The intermediate carboxylic acid is activated using oxalyl chloride (2.5 eq) in dichloromethane at 0°C. Excess reagent is removed under reduced pressure to yield the acyl chloride.

Methyl Ester Formation

Methanol (5 eq) is added to the acyl chloride in the presence of triethylamine (3 eq) as a proton scavenger:

Acyl Chloride+MeOHEt3NMethyl Ester\text{Acyl Chloride} + \text{MeOH} \xrightarrow{\text{Et}_3\text{N}} \text{Methyl Ester}

Reaction Metrics :

ParameterValue
Yield92%
Purity (HPLC)99.1%
Reaction Time2 h

Comparative Analysis of Synthetic Routes

MetricPathway APathway B
Total Steps53
Overall Yield34%41%
Stereochemical Control94% ee89% ee
ScalabilityPilot-scale provenLimited to lab-scale

Pathway A remains preferred for industrial production due to established scalability, while Pathway B offers shorter routes suitable for analog synthesis.

Impurity Profiling and Quality Control

Route-specific impurities are monitored via LC-MS:

  • Pathway A : Traces of 3-methyl-6,7-methylenedioxyisoquinoline-1,4-dione (≤0.3%).

  • Pathway B : Residual Rh catalysts (≤5 ppm), removed via chelating resins.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times by 60%:

  • Pictet–Spengler step: 12 h → 4.8 h.

  • Esterification: 2 h → 45 min.

Green Solvent Replacement

Cyclopentyl methyl ether (CPME) replaces dichloroethane in the cyclization step, reducing environmental impact without compromising yield .

Q & A

Q. How to validate quantum chemical descriptors for structure-activity relationships?

  • Validation Steps :
  • Compare computed vs. experimental dipole moments (error margin <10%) .
  • Correlate HOMO-LUMO gaps with redox potentials (R<sup>2</sup> >0.85) using cyclic voltammetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.